![molecular formula C21H29N3O2 B4747846 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4747846.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine, commonly known as APPP, is a chemical compound that belongs to the class of piperazine derivatives. APPP has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
The exact mechanism of action of APPP is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 and serotonin 5-HT2A receptors. This results in the modulation of neurotransmitter activity in the brain, leading to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
APPP has been shown to produce a range of biochemical and physiological effects in animal models, including increased locomotor activity, altered sleep patterns, and changes in body temperature. It has also been found to modulate the release of certain neurotransmitters such as dopamine and serotonin, which play a key role in regulating mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using APPP in lab experiments is its potent binding affinity towards certain receptors in the brain. This makes it a valuable tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of using APPP is its potential for abuse and addiction, which can make it difficult to control experimental conditions.
Future Directions
There are several future directions for research on APPP. One area of interest is the development of novel drugs based on the structure of APPP for the treatment of various neurological disorders. Another area of interest is the investigation of the long-term effects of APPP on the brain and behavior, as well as its potential for abuse and addiction. Finally, further research is needed to elucidate the exact mechanism of action of APPP and its effects on neurotransmitter activity in the brain.
Scientific Research Applications
APPP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent binding affinity towards certain receptors in the brain, including the dopamine D2 and serotonin 5-HT2A receptors. This makes it a promising candidate for the development of drugs for the treatment of various neurological disorders such as schizophrenia, depression, and anxiety.
properties
IUPAC Name |
1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-18(25)23-12-9-20(10-13-23)21(26)24-16-14-22(15-17-24)11-5-8-19-6-3-2-4-7-19/h2-8,20H,9-17H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILRHFVUNQGVOX-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)piperidin-1-yl]ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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